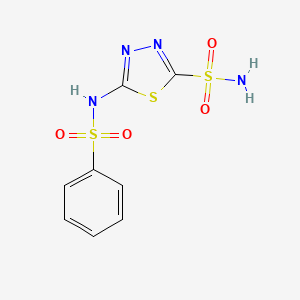

Benzolamida

Descripción general

Descripción

La benzolámida es un inhibidor de la anhidrasa carbónica sulfonamida. Es conocida por sus propiedades hidrofílicas y se utiliza en varios estudios fisiológicos y farmacológicos. La benzolámida es particularmente eficaz para reducir el mal de altura agudo al mejorar la oxigenación a grandes altitudes .

Aplicaciones Científicas De Investigación

La benzolámida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las enzimas anhidrasa carbónica.

Biología: La benzolámida se emplea en estudios relacionados con la respiración celular y la regulación del pH.

Mecanismo De Acción

La benzolámida ejerce sus efectos al inhibir la enzima anhidrasa carbónica. Esta inhibición conduce a una disminución en la producción de bicarbonato y protones, lo que a su vez afecta varios procesos fisiológicos. Los objetivos moleculares primarios de la benzolámida son las isoenzimas de anhidrasa carbónica, incluidas CA I, II, IV, V, IX y XIII . La inhibición de estas enzimas da como resultado una reducción de la presión intraocular y una mejor oxigenación a grandes altitudes .

Análisis Bioquímico

Biochemical Properties

Benzolamide interacts with the enzyme carbonic anhydrase II (CA-II), inhibiting its activity . This interaction is non-competitive and reversible . The inhibition of CA-II leads to a reduction in intraocular pressure, making benzolamide effective in the treatment of ocular hypertension and open-angle glaucoma .

Cellular Effects

Benzolamide influences cell function by reducing intraocular pressure . This is achieved through the inhibition of CA-II, which in turn affects cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, benzolamide exerts its effects by binding to CA-II, inhibiting its activity . This inhibition is non-competitive and reversible . The binding of benzolamide to CA-II leads to changes in gene expression and cellular metabolism, ultimately resulting in a reduction of intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, benzolamide has been shown to improve oxygenation and reduce acute mountain sickness over time . It has fewer side effects than acetazolamide at sea level

Dosage Effects in Animal Models

The effects of benzolamide in animal models vary with different dosages . At high altitudes, benzolamide-treated subjects maintained better arterial oxygenation at all altitudes above 4200 m than placebo-treated subjects and reduced acute mountain sickness severity by roughly 50% .

Metabolic Pathways

Benzolamide is involved in the metabolic pathway of carbonic anhydrase II (CA-II) . By inhibiting CA-II, benzolamide can affect metabolic flux and metabolite levels .

Métodos De Preparación

La benzolámida se puede sintetizar mediante una serie de reacciones químicas que implican sulfonación y aminación. Los métodos de producción industrial a menudo implican el uso de intermediarios para optimizar la síntesis y mejorar el rendimiento .

Análisis De Reacciones Químicas

La benzolámida experimenta varias reacciones químicas, que incluyen:

Oxidación: La benzolámida se puede oxidar en condiciones específicas para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la benzolámida en sus derivados de amina correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

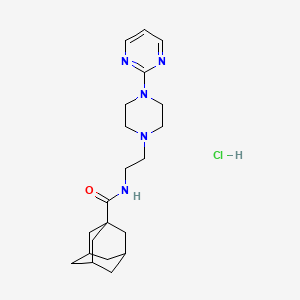

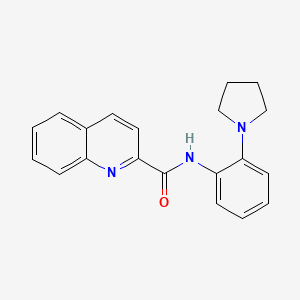

Comparación Con Compuestos Similares

La benzolámida es similar a otros inhibidores de la anhidrasa carbónica sulfonamida como la acetazolamida, la metazolamida, la etoxzolamida y la diclorofenamida . La benzolámida es única debido a su mayor hidrofilicidad y su capacidad para retener una acción renal fuerte al tiempo que tiene menos efectos secundarios en el sistema nervioso central . Esto la hace particularmente eficaz para su uso en condiciones de gran altitud y para reducir el mal de altura agudo .

Los compuestos similares incluyen:

- Acetazolamida

- Metazolamida

- Etoxzolamida

- Diclorofenamida

Las propiedades únicas de la benzolámida la convierten en un compuesto valioso tanto en investigación como en entornos clínicos.

Propiedades

IUPAC Name |

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGTQXZLNDOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187356 | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-13-6 | |

| Record name | Benzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

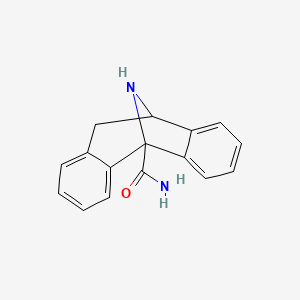

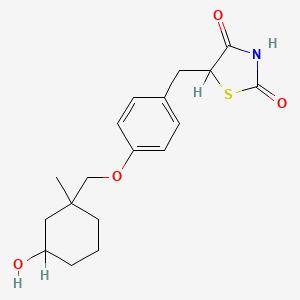

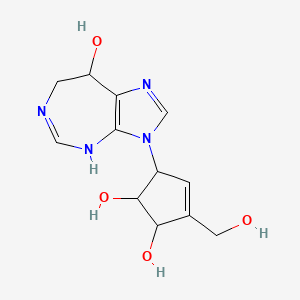

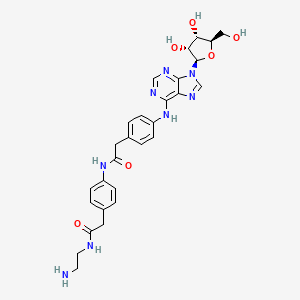

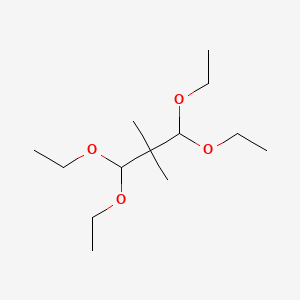

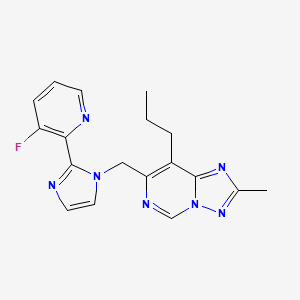

Feasible Synthetic Routes

A: Benzolamide is a potent inhibitor of carbonic anhydrase (CA), a family of enzymes that catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). [, , , , , , , , , ] This inhibition occurs through the binding of Benzolamide to the zinc ion at the active site of CA, preventing the enzyme from facilitating the CO2/HCO3- equilibrium. [, , , ] This inhibition has various downstream effects depending on the location and isoform of CA being targeted. For instance, in the kidneys, Benzolamide inhibits proximal tubule fluid reabsorption, leading to diuresis and metabolic acidosis. [, , , , , , , ] In the brain, inhibition of extracellular CA by Benzolamide can amplify activity-evoked alkaline transients, influencing the activity of pH-sensitive ion channels like NMDA receptors. [, , , , , , , ]

A: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of Benzolamide is C11H11N3O3S2, and its molecular weight is 293.36 g/mol. [, , , ] For detailed spectroscopic data, refer to chemical databases or literature dedicated to the compound's structural analysis.

A: Benzolamide itself does not possess catalytic properties. It acts as an inhibitor, specifically targeting carbonic anhydrase enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the zinc ion at the CA active site, hindering the enzyme's ability to catalyze the reversible hydration of CO2. [, , ] While it inhibits most CA isoforms, its selectivity for specific isoforms can vary. For instance, some studies highlight its limited penetration across cell membranes, suggesting a greater effect on extracellular CA isoforms compared to intracellular ones. [, , , , , ]

A: SAR studies are crucial to understand how modifications in the Benzolamide structure affect its activity, potency, and selectivity for different CA isoforms. [, ] Such research can guide the development of novel CA inhibitors with improved pharmacological profiles.

A: Formulation strategies are crucial for optimizing the delivery and efficacy of drugs. Research on Benzolamide formulations can help overcome potential challenges related to stability, solubility, and bioavailability. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)